
1-(Fluoromethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a fluoromethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of cyclohexane with a fluorinating agent such as Selectfluor, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Fluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
1-(Fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Fluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical properties and reactivity.
Cyclohexane-1-carboxylic acid: Lacks the fluoromethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)cyclohexane-1-carboxylic acid: The presence of a chloromethyl group instead of a fluoromethyl group can lead to different substitution reactions and biological activities.
Uniqueness: 1-(Fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13FO2 |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
1-(fluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) |
Clé InChI |
GGNKDDBQLNUGBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


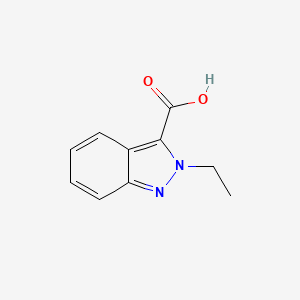
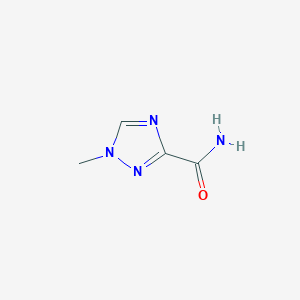

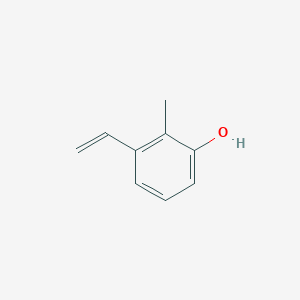


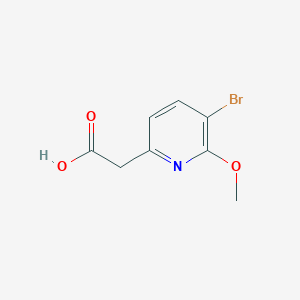
![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)

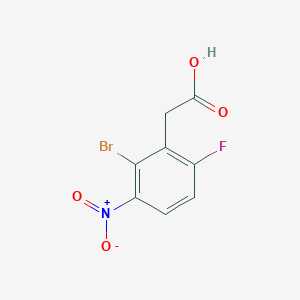
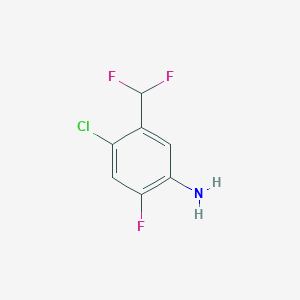
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)
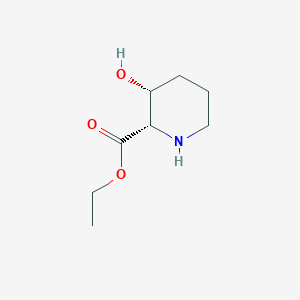
![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)
